N-(Benzyloxy)-4-nitrobenzenesulfonamide
Description
Historical Context and Discovery
The historical development of N-(Benzyloxy)-4-nitrobenzenesulfonamide is intrinsically linked to the broader evolution of sulfonamide chemistry, which has been a cornerstone of pharmaceutical and organic chemistry research for decades. While specific documentation regarding the initial discovery and synthesis of this particular compound is limited in the available literature, its development likely emerged from systematic investigations into sulfonamide derivatives during the expansion of medicinal chemistry research. The compound represents part of a systematic approach to exploring the chemical space of nitro-substituted sulfonamides, where researchers have sought to understand structure-activity relationships and synthetic accessibility.
The emergence of this compound in chemical databases and research literature reflects the ongoing interest in developing novel sulfonamide derivatives with potential biological activities. The systematic naming and registration of the compound in major chemical databases occurred as part of broader efforts to catalog and standardize chemical information for research and regulatory purposes. The assignment of the CAS registry number 1033774-90-1 represents a crucial milestone in the formal recognition and documentation of this chemical entity.
Research into compounds of this structural class has been driven by the understanding that sulfonamide derivatives can exhibit diverse biological activities and serve as valuable synthetic intermediates. The presence of both nitro and benzyloxy functional groups in this particular derivative suggests that it was designed or discovered as part of investigations seeking to combine the properties of these distinct chemical functionalities within a single molecular framework.
Nomenclature and Classification
This compound is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature principles, where the compound is designated as 4-nitro-N-phenylmethoxybenzenesulfonamide. This nomenclature reflects the structural organization of the molecule, beginning with the benzene ring bearing the nitro substituent at the para position, followed by the sulfonamide functionality, and concluding with the N-substituted benzyloxy group. Alternative systematic names found in chemical databases include N-(benzyloxy)-4-nitrobenzene-1-sulfonamide and 4-nitro-N-phenylmethoxybenzenesulfonamide, all of which describe the same chemical entity with slight variations in naming conventions.
Table 1: Nomenclature and Classification Data for this compound
The compound is classified within the broader category of sulfonamides, specifically as a nitrobenzenesulfonamide derivative due to the presence of the nitro group on the benzene ring. Within chemical taxonomies, it falls under the classification of aromatic sulfonamides with multiple functional group substitutions. The presence of the benzyloxy group (-OCH₂C₆H₅) and the nitro group (-NO₂) attached to the benzene ring creates a unique substitution pattern that distinguishes this compound from other members of the sulfonamide family.
Chemical databases employ various synonyms for this compound, including N-4-nitrobenzene sulfonyl-O-benzylhydroxylamine, which reflects an alternative perspective on the chemical connectivity emphasizing the hydroxylamine derivative nature of the benzyloxy substituent. This diversity in nomenclature reflects the complexity of chemical naming conventions and the evolution of systematic nomenclature practices in different chemical databases and research contexts.
Structural Identification and Verification
The molecular structure of this compound has been extensively characterized through various analytical techniques and computational methods. The compound exhibits a molecular formula of C₁₃H₁₂N₂O₅S with a molecular weight of 308.31 grams per mole, as consistently reported across multiple chemical databases. The structural architecture comprises a central benzenesulfonamide framework with a para-positioned nitro group and an N-benzyloxy substituent, creating a molecule with distinct electronic and steric properties.
Table 2: Structural Identification Parameters for this compound
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₅S | |
| Molecular Weight | 308.31 g/mol | |
| Monoisotopic Mass | 308.046692 | |
| Average Mass | 308.308 | |
| Canonical SMILES | C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=C(C=C2)N+[O-] | |
| InChI | InChI=1S/C13H12N2O5S/c16-15(17)12-6-8-13(9-7-12)21(18,19)14-20-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
| InChI Key | MRSGLMLXOQISES-UHFFFAOYSA-N |
The structural verification of this compound relies on multiple analytical approaches including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The compound's structure features several distinct functional groups that provide characteristic spectroscopic signatures: the sulfonamide group (-SO₂NH-), the nitro group (-NO₂), and the benzyloxy moiety (-OCH₂C₆H₅). These functional groups contribute to the compound's unique electronic properties and reactivity profile, making it readily identifiable through standard analytical techniques.
The three-dimensional structure of the molecule exhibits specific conformational preferences due to the steric and electronic interactions between the various substituents. The benzyloxy group provides significant steric bulk while the nitro group contributes electron-withdrawing character to the aromatic system, influencing the overall molecular geometry and electronic distribution. Computational modeling and crystallographic studies, where available, provide detailed insights into the preferred conformational states and intermolecular interactions of this compound.
The compound's structural complexity is reflected in its multiple stereochemical and conformational possibilities, particularly around the sulfonamide nitrogen and the benzyloxy linkage. These structural features contribute to the compound's potential for diverse chemical reactivity and biological activity, making it an interesting subject for both synthetic and mechanistic studies.
Properties
IUPAC Name |
4-nitro-N-phenylmethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-15(17)12-6-8-13(9-7-12)21(18,19)14-20-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSGLMLXOQISES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Benzyloxy)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
1. Structural Overview
The molecular formula of this compound is . It features a sulfonamide functional group, which is known for its diverse biological activities, alongside a nitro group and a benzyloxy group. These functional groups facilitate various interactions with biological molecules, making the compound a candidate for further pharmacological exploration .
The biological activity of this compound can be attributed to its ability to interact with specific biomolecules, potentially influencing pathways related to cardiovascular function and cellular signaling. Research indicates that sulfonamides can modulate calcium channels, which are critical in regulating vascular tone and blood pressure .
| Mechanism | Description |
|---|---|
| Calcium Channel Modulation | Interaction with L-type calcium channels affecting myocardial contractility |
| Enzyme Inhibition | Potential inhibition of specific enzymes involved in metabolic pathways |
| Antimicrobial Activity | Possible effects on bacterial cell wall synthesis through sulfonamide action |
3. Biological Activity Studies
Recent studies have evaluated the cardiovascular effects of benzenesulfonamide derivatives, including this compound. For instance, an isolated rat heart model demonstrated that certain derivatives can significantly alter perfusion pressure and coronary resistance, suggesting a direct impact on cardiac function .
Case Study: Cardiovascular Effects
In a study assessing the effects of various benzenesulfonamides on perfusion pressure:
- Compound Tested : 4-(2-aminoethyl)-benzenesulfonamide
- Findings : This compound decreased perfusion pressure in a time-dependent manner compared to controls.
- : The results suggest that modifications in the sulfonamide structure can enhance or diminish biological activity related to cardiovascular health.
4. Comparative Analysis with Other Compounds
To understand the relative efficacy of this compound, it is essential to compare its biological activity with other similar compounds.
Table 2: Comparative Efficacy of Sulfonamides
5. Future Directions and Research Implications
Given the promising results regarding the biological activity of this compound, future research should focus on:
- In Vivo Studies : To confirm the cardiovascular effects observed in vitro.
- Mechanistic Studies : To elucidate the specific pathways influenced by this compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and reduced side effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Diversity : The benzyloxy group in the target compound may increase lipophilicity compared to smaller substituents (e.g., methoxy), affecting membrane permeability in biological systems .
Preparation Methods
Sulfonylation of Benzyloxyamine with 4-Nitrobenzenesulfonyl Chloride
One classical and direct approach to prepare N-(Benzyloxy)-4-nitrobenzenesulfonamide is the sulfonylation of benzyloxyamine with 4-nitrobenzenesulfonyl chloride under controlled conditions.
Procedure : 4-Nitrobenzenesulfonyl chloride is reacted with benzyloxyamine in the presence of a base such as triethylamine in an organic solvent like methylene chloride or tetrahydrofuran (THF). The reaction is typically performed under ice cooling initially to control the exothermic reaction, then allowed to stir at room temperature for several hours to ensure completion.
Workup : The reaction mixture is quenched with aqueous acid (e.g., hydrochloric acid), followed by extraction with organic solvents (e.g., methylene chloride or ethyl acetate). The organic layer is washed, dried, and concentrated to yield the sulfonamide product.
Yields and Purity : This method generally affords the product in good yields (around 70-80%) with high purity after recrystallization.
This method is supported by analogous sulfonamide syntheses described in patent literature and experimental protocols where nitrobenzenesulfonyl chlorides react efficiently with amines and hydroxylamines to form the corresponding sulfonamides.
Synthesis via Sulfonate Esters of Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)
A more recent and innovative method involves the use of Oxyma-derived sulfonate esters as intermediates for sulfonamide synthesis.
General Principle : Sulfonate esters of Oxyma react with nucleophiles such as benzyloxyamine to form sulfonamides under mild conditions.
Specifics for this compound : The 4-nitrobenzenesulfonate ester of Oxyma is treated with benzyloxyamine to afford this compound in good yield.
Reaction Conditions : The reactions are typically carried out at room temperature in solvents such as ethyl acetate/hexane mixtures, providing white solid products.
Yield and Characterization : Reported yields are around 76%, with melting points of 91–93 °C. The product is characterized by IR spectroscopy showing characteristic sulfonamide bands, and ^1H NMR confirms the aromatic and benzyloxy protons. Mass spectrometry (ESI) shows a molecular ion peak consistent with the sodium adduct at m/z 293.10 [M + Na]^+.
This method is advantageous due to its mild conditions, avoidance of harsh reagents, and compatibility with various functional groups, making it suitable for complex molecule synthesis.
Alkylation of 4-Nitrobenzenesulfonamide Salts
Another approach involves the alkylation of the alkali metal salt of 4-nitrobenzenesulfonamide with benzylating agents.
Process : The 4-nitrobenzenesulfonamide is first converted into its sodium or potassium salt by treatment with a base such as sodium hydride or potassium carbonate.
Alkylation : The salt is then reacted with benzyl bromide or benzyl chloride under reflux in an aprotic solvent like dimethylformamide (DMF), leading to N-benzylation.
Outcome : This method yields N-benzyl-4-nitrobenzenesulfonamide derivatives, which can be further converted to this compound by subsequent O-alkylation or substitution reactions.
This route is less direct but useful when starting from sulfonamide salts and allows structural diversification.
Summary Table of Preparation Methods
| Method No. | Preparation Method | Key Reagents and Conditions | Yield (%) | Product Form | Notes |
|---|---|---|---|---|---|
| 1 | Sulfonylation of Benzyloxyamine | 4-Nitrobenzenesulfonyl chloride, triethylamine, DCM or THF, ice cooling, RT stirring | 70-80 | White solid | Classical, direct, widely used |
| 2 | Sulfonamide synthesis via Oxyma sulfonate esters | Oxyma sulfonate ester, benzyloxyamine, EtOAc/hexane, RT | 76 | White solid, mp 91–93 °C | Mild conditions, high functional group tolerance |
| 3 | Alkylation of 4-nitrobenzenesulfonamide salts | 4-Nitrobenzenesulfonamide salt, benzyl halide, DMF, reflux | Variable | Sulfonamide derivatives | Multi-step, allows structural variation |
| 4 | Manganese-catalyzed N-alkylation using alcohols | Mn(I) catalyst, benzyloxy-substituted alcohol, borrowing hydrogen conditions | Not specified | Potential N-(Benzyloxy) sulfonamide | Green chemistry, catalytic, emerging method |
Detailed Research Findings and Notes
The sulfonylation method (Method 1) remains the most straightforward and industrially relevant approach, with well-documented protocols and high reproducibility.
The Oxyma sulfonate ester method (Method 2) offers a modern alternative with good yields and mild conditions, minimizing side reactions and enabling easy purification. Spectroscopic data confirm the structure and purity of the product.
Alkylation of sulfonamide salts (Method 3) is versatile but may require careful control to avoid over-alkylation or side reactions.
Catalytic N-alkylation (Method 4) represents an innovative green chemistry approach, though specific application to this compound requires further experimental validation.
Q & A
Q. What are the common synthetic routes for N-(Benzyloxy)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized for high yield?
The synthesis typically involves reacting O-benzyl hydroxylamine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., sodium carbonate) in anhydrous dichloromethane (DCM) . Key optimization steps include:
- Temperature control : Maintaining 0–5°C during sulfonamide bond formation minimizes side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity, while ethers (diethyl ether) aid in recrystallization.
- Stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride prevents excess reagent accumulation.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.5–8.3 ppm), benzyloxy –OCH₂– (δ 4.5–5.0 ppm), and NH (δ ~8.0 ppm, broad singlet).
- ¹³C NMR : Sulfonamide carbonyl (δ ~125–135 ppm), nitro group carbons (δ ~145–155 ppm) .
- IR spectroscopy : Strong S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) .
- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₃H₁₁N₂O₅S (e.g., 331.3 g/mol) .
- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths and angles, particularly the planar sulfonamide moiety .
Q. What is the proposed mechanism of biological activity for this compound, and how does it compare to other sulfonamide derivatives?
The compound likely inhibits dihydropteroate synthase (DHPS) , a key enzyme in bacterial folate synthesis, by mimicking the natural substrate p-aminobenzoic acid (PABA) . Unlike simpler sulfonamides (e.g., sulfamethoxazole), the benzyloxy group may enhance membrane permeability, improving bioavailability. Comparative studies with analogs (e.g., 4-nitro vs. 4-methoxy substituents) show nitro groups increase electrophilicity, strengthening enzyme binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for this compound across different studies?
- Assay standardization : Validate enzyme inhibition assays (e.g., DHPS) using consistent buffer pH (7.4) and substrate concentrations .
- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Comparative kinetics : Measure IC₅₀ values against structurally similar sulfonamides to identify substituent effects .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, highlighting steric clashes or electronic mismatches in conflicting studies .
Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?
- Molecular docking : Identify binding poses in DHPS active sites; prioritize interactions with conserved residues (e.g., Arg 63, Phe 31) .
- QSAR modeling : Train models using sulfonamide analogs to correlate substituent electronic parameters (Hammett σ) with activity .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA/GBSA methods) .
Q. What strategies can be employed to minimize by-product formation during the synthesis of this compound?
- Protecting groups : Temporarily protect reactive sites (e.g., nitro groups) with acetyl to prevent undesired substitutions .
- Slow addition : Gradual introduction of sulfonyl chloride reduces local overheating and dimerization .
- Catalyst screening : Test bases (e.g., NaHCO₃ vs. Na₂CO₃) to optimize reaction efficiency .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Methodological Notes
- Data contradiction analysis : When conflicting bioactivity arises, cross-validate results using orthogonal assays (e.g., isothermal titration calorimetry vs. enzyme kinetics) .
- Experimental design : For structure-activity studies, systematically vary substituents (e.g., nitro, benzyloxy) while keeping the sulfonamide core constant .
- Safety protocols : Handle mutagenic intermediates (e.g., nitroaromatics) in fume hoods with PPE, as per ACS hazard guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
